N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide
CAS No.: 897620-16-5
Cat. No.: VC7332781
Molecular Formula: C22H29N5O3
Molecular Weight: 411.506
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897620-16-5 |
|---|---|
| Molecular Formula | C22H29N5O3 |
| Molecular Weight | 411.506 |
| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide |
| Standard InChI | InChI=1S/C22H29N5O3/c1-24(2)19-9-7-17(8-10-19)21(26-13-11-25(3)12-14-26)16-23-22(28)18-5-4-6-20(15-18)27(29)30/h4-10,15,21H,11-14,16H2,1-3H3,(H,23,28) |
| Standard InChI Key | HUQGMPZVOQYHTC-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C |
Introduction
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide is a complex organic compound featuring a benzamide backbone with a nitro group attached to the benzene ring. It incorporates both a dimethylamino group and a piperazine ring, which are common motifs in pharmaceutical chemistry due to their ability to interact with biological molecules.
Synthesis and Preparation
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide typically involves multiple steps:
-
Formation of the Intermediate: The initial step often involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine under acidic conditions to form an intermediate Schiff base.
-
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
-
Amidation: The final step involves the reaction of the amine with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism of action involves:
-
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
-
Receptor Modulation: It can bind to certain receptors, influencing signal transduction pathways that alter cellular responses.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume